

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole

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Compound of Interest

Compound Name: **4-tert-Butyl-2-methylthiazole**

Cat. No.: **B103288**

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This technical guide provides a comprehensive overview of **4-tert-Butyl-2-methylthiazole**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines potential synthetic and analytical methodologies, and explores its relevance within the broader context of thiazole-containing therapeutic agents.

Core Properties of 4-tert-Butyl-2-methylthiazole

4-tert-Butyl-2-methylthiazole is an organic compound featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 2-position. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Physicochemical Data

The key quantitative data for **4-tert-Butyl-2-methylthiazole** are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Weight	155.26 g/mol	[1] [2]
Monoisotopic Mass	155.07687 Da	[3] [4]
Molecular Formula	C ₈ H ₁₃ NS	[1] [2]
Density	1.001 g/cm ³	[2]
Boiling Point	108 °C	[2]
CAS Number	15679-11-5	[1]

Synthesis and Characterization

While specific literature detailing the synthesis of **4-tert-Butyl-2-methylthiazole** is not readily available, a plausible synthetic route can be extrapolated from established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of a thioamide with an α -haloketone. For the synthesis of **4-tert-Butyl-2-methylthiazole**, thioacetamide and 1-bromo-3,3-dimethyl-2-butanone would be the required precursors.

Materials:

- Thioacetamide
- 1-bromo-3,3-dimethyl-2-butanone (α -haloketone)
- Ethanol (or a similar polar solvent)
- Sodium bicarbonate (for neutralization)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

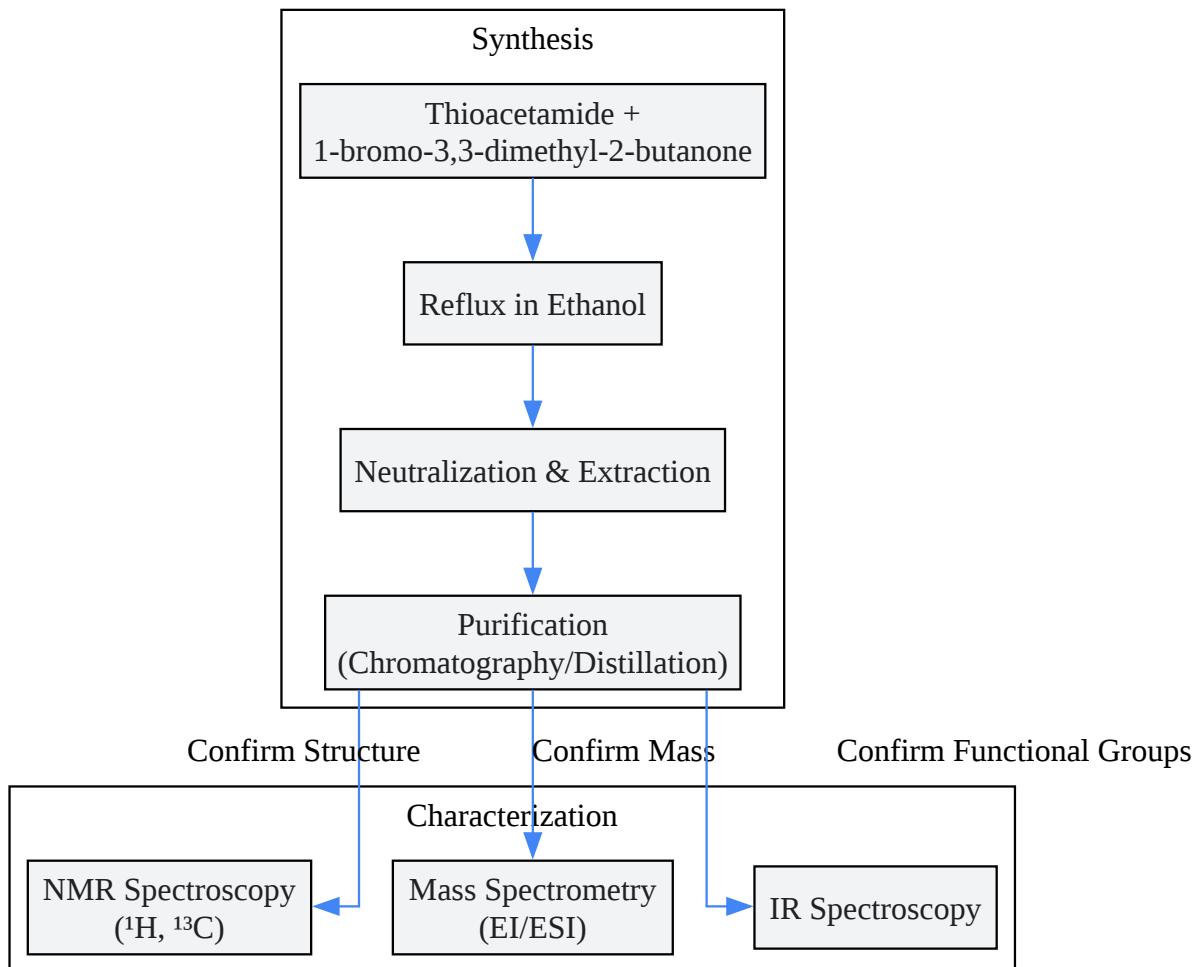
- Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add an equimolar amount of 1-bromo-3,3-dimethyl-2-butanone to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product into dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography or distillation to yield pure **4-tert-Butyl-2-methylthiazole**.

Analytical Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the chemical structure, including the characteristic shifts for the methyl, tert-butyl, and thiazole ring protons and carbons.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming it matches the expected value of 155.26 g/mol .[\[1\]](#)[\[2\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, particularly the C=N and C-S bonds within the thiazole ring.



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Caption: A generalized workflow for the synthesis and characterization of **4-tert-Butyl-2-methylthiazole**.

Applications in Drug Development

The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.^{[5][6]} Thiazole derivatives exhibit a wide array of therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.^{[6][7][8]}

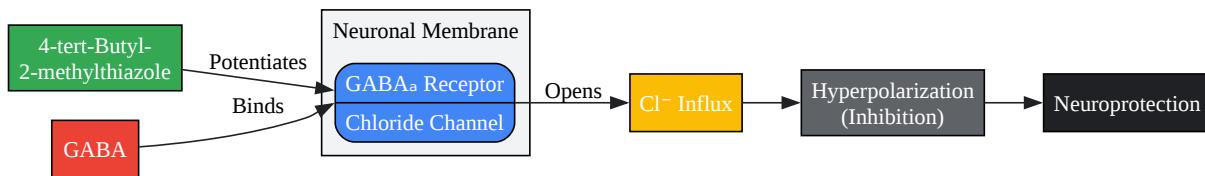
Potential as an Antimicrobial Agent

Research into phenylthiazole compounds containing a tert-butyl moiety has demonstrated promising antimicrobial activity against multidrug-resistant pathogens.^[8] The tert-butyl group is often incorporated into drug candidates to improve metabolic stability, which can enhance the duration of action.^[8] This suggests that **4-tert-Butyl-2-methylthiazole** could serve as a valuable building block or lead compound in the development of new antibiotics.

Potential as a Neuroprotective Agent

Certain 4-methylthiazole analogs have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.^[7] One of the proposed mechanisms for this activity is the potentiation of GABA(A) receptor activity, which can mitigate glutamate-induced excitotoxicity—a pathway implicated in neuronal cell death.^[7]

The diagram below illustrates a simplified signaling pathway where a thiazole derivative acts as a positive allosteric modulator of the GABA(A) receptor.



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Caption: Potential mechanism of neuroprotection via GABA(A) receptor potentiation by a thiazole derivative.

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